molecular formula C12H12ClN3O3 B5766537 1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole

1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole

Cat. No.: B5766537
M. Wt: 281.69 g/mol
InChI Key: GGZLORDJBVOBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole can be compared with other similar compounds, such as:

  • 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methyl-4-nitroimidazole
  • 1-[(3-Chloro-4-methylphenyl)methyl]-2-methyl-4-nitroimidazole
  • 1-[(3-Chloro-4-ethoxyphenyl)methyl]-2-methyl-4-nitroimidazole

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-8-14-12(16(17)18)7-15(8)6-9-3-4-11(19-2)10(13)5-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZLORDJBVOBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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